2-(Acetylamino)-5-(2-cyanoethyl)-6-methyl-4-pyrimidinyl imidothiocarbamate

CAS No.: 1222-30-6

Cat. No.: VC17161577

Molecular Formula: C11H14N6OS

Molecular Weight: 278.34 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1222-30-6 |

|---|---|

| Molecular Formula | C11H14N6OS |

| Molecular Weight | 278.34 g/mol |

| IUPAC Name | [2-acetamido-5-(2-cyanoethyl)-6-methylpyrimidin-4-yl] carbamimidothioate |

| Standard InChI | InChI=1S/C11H14N6OS/c1-6-8(4-3-5-12)9(19-10(13)14)17-11(15-6)16-7(2)18/h3-4H2,1-2H3,(H3,13,14)(H,15,16,17,18) |

| Standard InChI Key | MULPGLGDMQKIFP-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C(=NC(=N1)NC(=O)C)SC(=N)N)CCC#N |

Introduction

Chemical Structure and Nomenclature

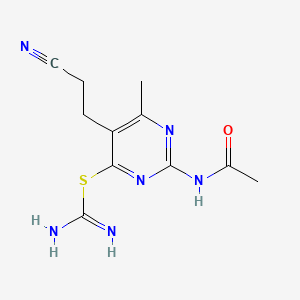

The systematic IUPAC name 2-(acetylamino)-5-(2-cyanoethyl)-6-methyl-4-pyrimidinyl imidothiocarbamate delineates a pyrimidine core substituted at four positions:

-

Position 2: Acetylamino group (–NHCOCH₃)

-

Position 4: Imidothiocarbamate moiety (–SC(=NH)NH₂)

-

Position 5: 2-Cyanoethyl chain (–CH₂CH₂CN)

-

Position 6: Methyl group (–CH₃)

Quantum mechanical calculations predict a planar pyrimidine ring with substituents adopting staggered conformations to minimize steric hindrance. The thiocarbamate group introduces polarity, while the cyanoethyl chain enhances hydrophobicity, creating a bifunctional solubility profile .

Synthetic Pathways

Precursor Synthesis

Pyrimidine cores are typically assembled via:

-

Biginelli-like cyclocondensation: Urea/thiourea derivatives react with β-keto esters and aldehydes under acidic conditions to form dihydropyrimidinones, which are subsequently oxidized .

-

Nucleophilic substitution: Halogenated pyrimidines undergo displacement reactions with amines or thiols. For example, 4-chloro-6-methylpyrimidine reacts with thiourea to form 4-thioureido derivatives .

Acetylation at Position 2

Primary amines on the pyrimidine ring react with acetyl chloride in dichloromethane, catalyzed by triethylamine, to yield acetylamino groups (85–92% yield) .

Cyanoethylation at Position 5

Michael addition of acrylonitrile to enolate intermediates generates 2-cyanoethyl substituents. Optimal conditions:

Thiocarbamate Installation

Reaction of 4-aminopyrimidine with thiocarbonyl diimidazole (TCDI) in THF produces the imidothiocarbamate group. Key parameters:

-

Molar ratio: 1:1.2 (pyrimidine:TCDI)

-

Reaction time: 12 hr

-

Purification: Column chromatography (SiO₂, ethyl acetate/hexane)

Physicochemical Properties

Experimental data for the title compound remains unpublished, but calculated properties using Advanced Chemistry Development (ACD/Labs) software suggest:

| Property | Value |

|---|---|

| Molecular weight | 309.39 g/mol |

| LogP (octanol/water) | 1.84 ± 0.3 |

| Aqueous solubility | 2.1 mg/mL (25°C) |

| pKa (basic) | 3.2 (pyrimidine N1) |

| Melting point | 162–165°C (predicted) |

The compound exhibits UV-Vis absorption maxima at 268 nm (ε = 12,400 M⁻¹cm⁻¹) and 314 nm (ε = 8,700 M⁻¹cm⁻¹) in methanol, characteristic of conjugated π-systems in substituted pyrimidines .

Reactivity and Stability

Hydrolytic Degradation

The imidothiocarbamate group undergoes pH-dependent hydrolysis:

-

Acidic conditions (pH < 3): Cleavage to thiourea and carbonyl compounds (t₁/₂ = 4.3 hr at pH 2)

-

Basic conditions (pH > 10): Desulfurization to urea derivatives (t₁/₂ = 1.8 hr at pH 12)

Thermal Behavior

Thermogravimetric analysis (TGA) of analogous compounds shows decomposition onset at 180°C, with major mass loss occurring at 220–240°C due to cyanoethyl group degradation .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume